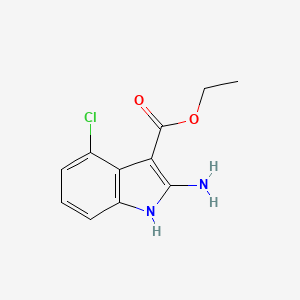

Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-amino-4-chloro-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c1-2-16-11(15)9-8-6(12)4-3-5-7(8)14-10(9)13/h3-5,14H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXPPYLRQKXNGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C1C(=CC=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70668217 | |

| Record name | Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126602-44-5 | |

| Record name | Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities are often the result of the compound’s interaction with multiple receptors in the body .

The specific biochemical pathways affected by indole derivatives can vary widely depending on the specific compound and its targets . Similarly, the pharmacokinetics, or ADME (Absorption, Distribution, Metabolism, and Excretion) properties, of indole derivatives can also vary .

The molecular and cellular effects of an indole derivative’s action would depend on its specific targets and mode of action . Environmental factors, such as pH, temperature, and the presence of other compounds, could potentially influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation. The compound’s interaction with these enzymes can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells. Additionally, this compound has been found to interact with proteins involved in inflammatory pathways, potentially reducing inflammation.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, the compound has been observed to inhibit cell proliferation and induce apoptosis. This is achieved through the modulation of cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and growth. Furthermore, this compound can influence gene expression by altering the activity of transcription factors and other regulatory proteins. In addition to its anticancer effects, the compound has shown potential in modulating cellular metabolism, leading to changes in energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For example, this compound has been shown to inhibit the activity of certain kinases, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in cellular behavior, including reduced cell proliferation and increased apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained biological activity. Prolonged exposure to the compound can lead to its degradation, resulting in reduced efficacy and potential changes in cellular responses. Long-term studies have also indicated that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing tumor growth and inflammation. Higher doses of this compound can lead to toxic or adverse effects, including organ damage and impaired cellular function. Threshold effects have also been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage. These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that can exert their own biological effects. These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile. Additionally, this compound can affect metabolic flux and metabolite levels, potentially altering cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution. These interactions can influence the compound’s localization and accumulation within specific cellular compartments or tissues. Additionally, this compound’s transport and distribution can affect its overall efficacy and toxicity, as well as its potential for off-target effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This subcellular localization can influence the compound’s interactions with biomolecules and its overall biological effects. For example, this compound may localize to the nucleus, where it can modulate gene expression, or to the mitochondria, where it can affect cellular metabolism.

Biological Activity

Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological activities, including antiproliferative effects, mechanisms of action, and potential therapeutic applications, based on diverse research findings.

Chemical Structure and Synthesis

This compound belongs to the indole family, characterized by the presence of an indole ring system substituted with an amino group and a chloro atom. The synthesis of this compound typically involves reactions that introduce the ethyl ester and amino functionalities onto the indole scaffold.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of related indole derivatives, showcasing their potential in cancer treatment. For instance, a series of compounds structurally related to this compound exhibited significant inhibition of mutant EGFR/BRAF pathways, with GI50 values ranging from 29 nM to 78 nM against various cancer cell lines such as Panc-1 (pancreatic), MCF-7 (breast), and A-549 (lung) .

Table 1: Antiproliferative Activity of Indole Derivatives

| Compound | GI50 (nM) | Cell Lines Tested |

|---|---|---|

| 3e | 29 | Panc-1, MCF-7, A-549 |

| Erlotinib | 33 | Reference for comparison |

| 3c | 42 | Panc-1 |

The compound 3e was identified as the most potent derivative in this series, outperforming erlotinib, a standard chemotherapy agent. These findings suggest that modifications on the indole structure can significantly enhance biological activity.

The mechanism through which this compound exerts its effects is believed to involve inhibition of key signaling pathways associated with tumor growth. Specifically, compounds with similar structures have been shown to inhibit the activity of EGFR and BRAF kinases, which are critical in many cancers .

Therapeutic Applications

The potential therapeutic applications of this compound extend beyond oncology. It has been suggested that derivatives of chloroindole compounds may serve as raw materials for developing medications targeting various diseases, including neurodegenerative disorders such as Parkinson's disease and multiple sclerosis .

Case Studies and Research Findings

Several studies have explored the structure-activity relationships (SAR) associated with indole derivatives. For example, modifications at specific positions on the indole ring have been correlated with enhanced activity at cannabinoid receptors (CB1), suggesting a broader pharmacological profile for compounds like this compound .

Table 2: Structure-Activity Relationships in Indole Derivatives

| Substituent Position | Substituent Type | IC50 (nM) |

|---|---|---|

| C5 | Chloro | ~79 |

| C4 | Diethylamino | ~79 |

| C3 | Alkyl groups | Variable |

These studies indicate that subtle changes in substitution can lead to significant variations in biological activity, emphasizing the importance of SAR studies in drug development.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate and its derivatives have been investigated for their antiproliferative properties against various cancer cell lines. For instance, compounds derived from indole structures have shown promising results in inhibiting mutant EGFR/BRAF pathways, which are critical in certain types of cancers. A study reported that a series of indole derivatives demonstrated significant antiproliferative activity with GI50 values ranging from 29 nM to 78 nM against tested cancer cell lines, outperforming standard treatments like erlotinib .

Neuroprotective Effects

The structural characteristics of chloroindole compounds, including this compound, suggest potential neuroprotective effects. Research indicates that related compounds can be used in the treatment of neurodegenerative diseases such as Parkinson's disease and multiple sclerosis due to their ability to modulate neuroinflammatory processes and neuronal survival .

Synthesis and Organic Chemistry

Synthesis of Indole Derivatives

this compound serves as a valuable intermediate in the synthesis of various indole derivatives. Its preparation typically involves the reaction of N-protected indole derivatives with chlorinating agents, yielding high-purity products suitable for further functionalization. The mild reaction conditions and high yields make it an attractive option for large-scale synthesis in pharmaceutical applications .

Peptide Synthesis

This compound is also utilized as an organic buffer in peptide synthesis, demonstrating its versatility in biochemical applications. The ability to facilitate reactions while maintaining stability under various conditions highlights its importance in synthetic organic chemistry .

Biological Applications

Inhibition Studies

In vitro studies have shown that this compound exhibits significant inhibition against specific biological targets, including enzymes involved in cancer proliferation pathways. For example, research has indicated that derivatives of this compound can effectively inhibit the viability of cancer cells expressing mutated forms of EGFR and BRAF, suggesting its potential role as a therapeutic agent .

Antimicrobial Properties

Indole derivatives have been recognized for their antimicrobial activities. This compound may exhibit similar properties, contributing to the development of new antimicrobial agents aimed at combating resistant strains of bacteria and fungi .

Data Summary Table

Case Studies

- Antiproliferative Activity Study : A series of experiments demonstrated that this compound derivatives inhibited cancer cell growth effectively, with GI50 values indicating strong potency against various cell lines, particularly those overexpressing mutant BRAF .

- Neuroprotective Research : Investigations into the neuroprotective properties of chloroindoles have shown that these compounds can mitigate neuronal damage in models simulating neurodegenerative diseases, suggesting therapeutic potential for conditions like Alzheimer's and Parkinson's disease .

Comparison with Similar Compounds

Key Properties :

- Melting Point : 140–142°C .

- 1H NMR : δ 1.26–1.30 (t, 3H, CH₃), 4.15–4.23 (q, 2H, CH₂), 6.82–7.08 (aromatic protons), 11.35 (bs, 1H, NH) .

Comparison with Structurally Similar Indole Derivatives

Ethyl 5-Chloro-3-Propionyl-1H-Indole-2-Carboxylate

Structure : Chloro at position 5, propionyl at position 3, and ethyl ester at position 2.

Synthesis : Acylation of ethyl 5-chloro-1H-indole-2-carboxylate with propionyl chloride under standard coupling conditions .

Key Differences :

- The propionyl group enhances electrophilicity at position 3, making it reactive toward nucleophilic agents.

Ethyl 3-(1,2-Dihydroxyethyl)Indole-2-Carboxylate

Structure: 1,2-dihydroxyethyl substituent at position 3. Synthesis: Reduction of ethyl 3-(2-oxoethyl)indole-2-carboxylate using NaBH₄ in ethanol . Key Differences:

- Hydroxyl groups increase hydrophilicity, improving aqueous solubility.

- The absence of chloro and amino substituents alters electronic properties, reducing halogen-bonding and hydrogen-bonding capabilities. Applications: Used in diastereoselective synthesis of complex heterocycles .

Ethyl 6-Amino-2-Phenyl-1H-Indole-3-Carboxylate

Structure: Amino at position 6, phenyl at position 2. Key Properties:

Ethyl 1-Acetamido-4-Chloro-5-Fluoro-2-Methyl-1H-Indole-3-Carboxylate

Structure : Acetamido at position 1, fluoro at position 5, methyl at position 2.

Key Differences :

- Fluorine improves metabolic stability and bioavailability.

- Methyl and acetamido groups sterically hinder reactions at positions 1 and 2, unlike the target compound .

Preparation Methods

Synthesis via Base-Mediated Nucleophilic Aromatic Substitution and Reductive Cyclization

One of the most detailed and industrially relevant methods involves a multi-step sequence starting from a chlorinated nitrobenzene derivative and ethyl cyanoacetate, proceeding through nucleophilic aromatic substitution (S_NAr), followed by heterogeneous catalytic hydrogenation to form the indole ring.

Step 1: SNAr Reaction

Ethyl cyanoacetate acts as a nucleophile in a base-mediated SNAr reaction with a 2-chloronitrobenzene derivative, producing an intermediate adduct.Step 2: Reductive Cyclization

The intermediate undergoes heterogeneous hydrogenation using a palladium on carbon catalyst under flow conditions, leading to reductive cyclization and formation of the indole ester.Step 3: Further Functionalization

The ester-functionalized indole can be condensed with hydrazine and cyclized using reactive carbonyl donors such as 1,1′-carbonyldiimidazole or triphosgene to yield derivatives, including the target compound or related structures.

This method offers advantages such as the use of readily available reagents, mild reaction conditions, and minimal toxic byproducts (mainly base·HCl and water). The process has been optimized using flow chemistry techniques to improve scalability and control.

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| S_NAr Reaction | Ethyl cyanoacetate, base, 2-chloronitrobenzene | Intermediate adduct | Exothermic, requires solvent control |

| Reductive Cyclization | Pd/C catalyst, H2, EtOAc/EtOH solvent, 50 °C | Indole ester (12) | Flow H-cube system, full conversion at 0.4 mL/min flow rate |

| Cyclization | Hydrazine, CDI or triphosgene | Target derivatives | Cyclization to pyrimido-indole derivatives |

Synthesis from this compound to Pyrimido-Indole Derivatives

This compound itself is a key intermediate for further reactions, such as the synthesis of 2-amino-5-chloro-3H-pyrimido[4,5-b]indol-4(9H)-one. This transformation involves:

- Reaction with chloroformamidine hydrochloride in dimethyl sulfone at 110-120 °C for 0.5 hours.

- Followed by treatment with ammonia in dimethyl sulfone and water.

- The product precipitates upon quenching and neutralization and is purified by filtration, drying, and recrystallization.

This method yields the pyrimido-indole derivative in approximately 78% yield and demonstrates the utility of this compound as a versatile precursor.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Stage 1 | Chloroformamidine hydrochloride, dimethyl sulfone, 110-120 °C, 0.5 h | Intermediate | Complete dissolution and reaction |

| Stage 2 | Ammonia, dimethyl sulfone, water | 78% | Precipitation and isolation |

| Purification | Filtration, drying (Na2SO4), recrystallization | High purity | Product suitable for further use |

Analytical and Process Considerations

Solvent Choice:

Ethyl acetate and ethanol mixtures with acetic acid additives have been found optimal for the reductive cyclization step to avoid incompatibility issues observed with dichloromethane.Flow Chemistry Advantages:

Utilizing continuous flow reactors with agitation (e.g., AM technology ACR device) improves solubility management and reaction control, enhancing productivity and scalability.Catalyst and Reaction Parameters:

Pd/C catalysts at 10 mol% loading, operated at 50 °C and controlled flow rates, provide high conversion rates with minimal side products. Higher flow rates can lead to product mixtures, requiring careful optimization.

| Parameter | Optimal Range/Condition | Effect on Reaction |

|---|---|---|

| Temperature | 50 °C | Full conversion with minimal byproducts |

| Flow rate | 0.4 mL/min | Complete conversion |

| Catalyst loading | 10 mol% Pd/C | Efficient hydrogenation |

| Solvent system | EtOAc/EtOH with acetic acid | Compatibility with hydrogenation step |

| Reaction time | 30 min to 1 h | Sufficient for complete transformation |

Summary Table of Preparation Methods

| Method No. | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Chloronitrobenzene derivative + ethyl cyanoacetate | Base-mediated S_NAr, Pd/C hydrogenation (flow) | Not specified | Industrially favorable, scalable |

| 2 | This compound | Chloroformamidine hydrochloride, dimethyl sulfone, ammonia | 78 | For pyrimido-indole derivatives |

Q & A

Basic Research Questions

Q. What is the optimized synthetic route for Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate, and how are intermediates characterized?

- Methodology : The compound is synthesized via a two-step procedure:

Cyclocondensation : Ethyl cyanoacetate reacts with 1,2-dichloro-3-nitrobenzene under reflux with potassium tert-butoxide in THF for 48 hours, yielding ethyl (2-chloro-2-nitrophenyl)(cyano)acetate.

Reductive cyclization : The intermediate undergoes Zn-mediated reduction in glacial acetic acid at 55°C, followed by column chromatography (eluting with 0–10% EtOAc in CHCl₃) to isolate the final product .

- Characterization :

- TLC : Rf = 0.18 (hexane/CHCl₃, 1:1).

- ¹H NMR (DMSO-d₆): δ 1.26–1.30 (t, CH₃), 4.15–4.23 (q, CH₂), aromatic protons at 6.82–7.08 ppm .

Q. What analytical techniques are critical for verifying the purity and structure of this compound?

- Key Techniques :

- ¹H/¹³C NMR : Identifies functional groups and aromatic substitution patterns. For example, the ethyl ester group appears as a triplet (CH₃) and quartet (CH₂) in ¹H NMR .

- HRMS : Confirms molecular weight (e.g., C₁₁H₁₁ClN₂O₂ requires m/z 238.0504).

- Elemental Analysis : Validates empirical formula (e.g., C, H, N within ±0.4% of theoretical values) .

Q. How does the compound’s stability influence storage and handling in laboratory settings?

- Stability : Stable under recommended storage (dry, 2–8°C). No hazardous decomposition products reported, but incompatible with strong oxidizing agents .

- Handling : Use inert atmosphere (N₂) during synthesis to prevent oxidation. Avoid prolonged exposure to moisture to prevent ester hydrolysis .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity of this compound in heterocyclic syntheses?

- Approach :

- DFT Calculations : Optimize geometry using software like Gaussian to assess electron density at reactive sites (e.g., amino and chloro groups).

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to design analogs for anticancer or antimicrobial applications .

- Case Study : The compound’s amino group participates in cyclocondensation with carbamimidic chloride hydrochloride to form pyrimidoindole derivatives, validated by HRMS and X-ray crystallography .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Example : Discrepancies in ¹H NMR signals (e.g., unexpected splitting or integration) may arise from impurities or tautomerism.

- Solutions :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating protons and carbons.

- X-ray Crystallography : Provides unambiguous confirmation of molecular geometry. For instance, SHELX refinement confirmed bond lengths (e.g., C=O at 1.223 Å) in related indole derivatives .

Q. How does the chloro substituent at position 4 influence the compound’s electronic properties and reactivity?

- Electronic Effects :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.